3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of transition metal catalysts such as copper or silver can facilitate the formation of the indazole ring . Additionally, iodine-mediated intramolecular aryl and sp3 C–H amination has been reported as an effective method for synthesizing indazole derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom in the structure can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine can be compared with other similar compounds such as:
4,5,6,7-tetrahydro-1H-indazole: Lacks the iodine atom, which may affect its chemical reactivity and biological activity.
4,5,6,7-tetrahydroindole: Another heterocyclic compound with different structural features and applications.
The presence of the iodine atom in this compound makes it unique and potentially more versatile in certain applications.
Properties
CAS No. |
2648961-55-9 |
---|---|
Molecular Formula |
C7H10IN3 |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.